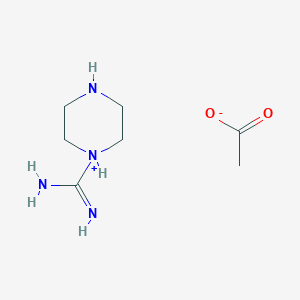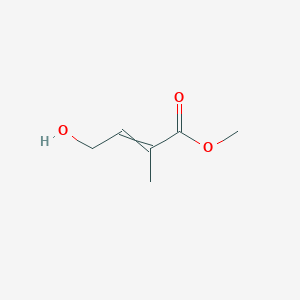
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H9ClFN and a molecular weight of 209.65 g/mol. It is known for its utility in various research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It is employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain enzymatic activities and cellular processes.
Comparison with Similar Compounds
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile can be compared with similar compounds such as:
- 1-(2-Chlorophenyl)cyclobutanecarbonitrile
- 1-(4-Fluorophenyl)cyclobutanecarbonitrile
- 1-(2-Bromo-4-fluorophenyl)cyclobutanecarbonitrile
These compounds share structural similarities but differ in their chemical reactivity and applications. The presence of different substituents (eg
Properties
Molecular Formula |
C11H9ClFN |
|---|---|
Molecular Weight |
209.65 g/mol |
IUPAC Name |
1-(2-chloro-4-fluorophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9ClFN/c12-10-6-8(13)2-3-9(10)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI Key |
KOFIWRGELJIVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


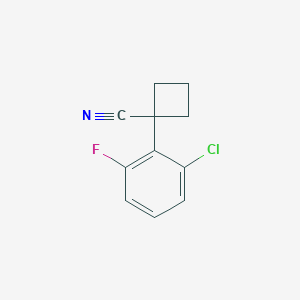

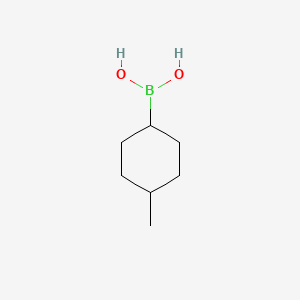
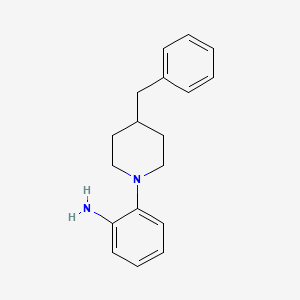
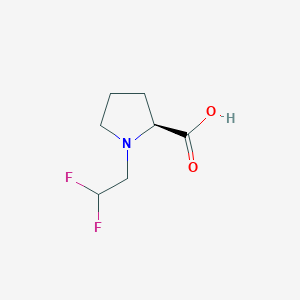
![4-Chloro-2-ethylfuro[3,2-d]pyrimidine](/img/structure/B11722919.png)

![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11722931.png)
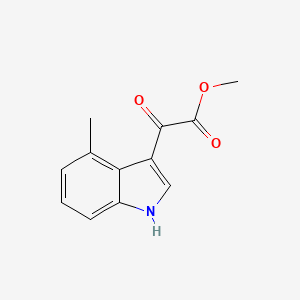

![4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B11722943.png)

